Folate sodium

Description

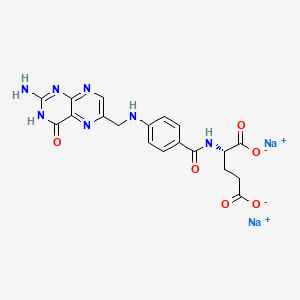

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

29704-76-5 |

|---|---|

Molecular Formula |

C19H17N7Na2O6 |

Molecular Weight |

485.4 g/mol |

IUPAC Name |

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1 |

InChI Key |

SWIRFWUEJODNRG-LTCKWSDVSA-L |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

Other CAS No. |

6484-89-5 |

sequence |

XE |

Origin of Product |

United States |

Foundational & Exploratory

Folate Sodium Salt: A Technical Guide for Research Applications

Introduction: Folate sodium salt, a water-soluble B vitamin (B9), is the sodium salt form of folic acid.[1] It is a critical nutrient in a vast array of biological processes, primarily serving as a cofactor in one-carbon transfer reactions.[2][3] These reactions are fundamental to the synthesis of nucleic acids (DNA and RNA) and amino acids, making this compound salt indispensable for cell division, growth, and the maturation of blood cells.[1][4] Its enhanced solubility and bioavailability compared to folic acid make it a preferred compound in various research and therapeutic applications, from cell culture to drug development.[1] This guide provides an in-depth overview of the core properties of this compound salt, detailed experimental protocols, and a visualization of its key metabolic and signaling pathways.

Core Chemical and Physical Properties

This compound salt is typically available as a monosodium or disodium salt. Its properties can vary slightly depending on the specific salt form. The compound consists of a pteridine ring linked to para-aminobenzoic acid and glutamic acid.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈N₇NaO₆ (Monosodium) / C₁₉H₁₇N₇Na₂O₆ (Disodium) | [5][6] |

| Molecular Weight | 463.38 g/mol (Monosodium) / 485.36 g/mol (Disodium) | [5][6][7][8] |

| CAS Number | 6484-89-5 | [1][5][6] |

| Appearance | Yellow to yellowish-orange crystalline powder | [5][9] |

| Melting Point | Decomposes above 250 °C | [1] |

| Purity | >98% (Typical) | [6] |

Solubility and Stability

The solubility of folate is highly pH-dependent. The sodium salt form offers improved solubility over the free acid, particularly in neutral to alkaline solutions.

| Solvent | Solubility | Notes | Reference |

| Water | Slightly soluble (1.6 mg/L at 25°C for free acid). Solubility increases in boiling water. | The free acid is insoluble in aqueous solutions below pH 5. | [1][9][10] |

| Alkaline Solutions | Soluble | Readily dissolves in solutions of alkali hydroxides (e.g., 0.1 M NaOH) and carbonates. | [1][9][10][11] |

| DMSO | Soluble | A common solvent for preparing stock solutions. | [1][6] |

| Methanol | Slightly soluble | [1][9] | |

| Ethanol, Butanol | Less soluble than in methanol | [1][9] | |

| Other Organic Solvents | Insoluble | Insoluble in acetone, chloroform, ether, and benzene. | [1][9] |

Stability Considerations:

-

Light Sensitivity: this compound salt is photolabile and can be inactivated by UV light. Solutions should be protected from light.[10][12]

-

Thermal Stability: While the solid powder is stable, solutions can be degraded by heat. Both acidic and alkaline solutions are susceptible to destruction upon heating.[10]

-

pH Stability: Alkaline solutions are reasonably stable when stored in the dark.[10]

-

Oxidizing/Reducing Agents: The compound is incompatible with strong oxidizing and reducing agents, as well as heavy metal ions.[9]

Biological Role and Signaling Pathways

Folate's primary biological function is in one-carbon metabolism, which is essential for the de novo synthesis of purines and thymidylate, required for DNA synthesis and repair. It also plays a key role in the methylation cycle, which is vital for regulating gene expression and protein function.

Folate Metabolism and One-Carbon Transfer

Dietary folate is converted into its biologically active form, tetrahydrofolate (THF), via the enzyme dihydrofolate reductase (DHFR). THF and its derivatives then act as donors of one-carbon units in various metabolic pathways.

Caption: Core folate metabolic pathway for one-carbon transfer.

Folate Receptor (FOLR1) Signaling

Beyond its metabolic role, folate can initiate intracellular signaling through the folate receptor alpha (FOLR1), which is often overexpressed in cancer cells. This signaling is independent of one-carbon metabolism and can promote cell proliferation and survival.

Caption: Non-canonical signaling pathways mediated by FOLR1.

Experimental Protocols and Methodologies

Preparation of Stock Solutions

Due to its limited solubility in water at neutral pH, stock solutions of this compound salt for research are typically prepared in an alkaline solution or DMSO.

-

Protocol for Alkaline Stock (e.g., for Cell Culture):

-

Weigh the desired amount of this compound salt powder.

-

Dissolve the powder in 0.1 M NaOH or a sodium bicarbonate solution. A common concentration for a stock solution is 1-10 mg/mL.[10]

-

Ensure complete dissolution, using gentle warming if necessary, but avoid boiling.[10]

-

For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.[13]

-

Aliquot the sterile stock solution into light-protecting tubes and store at -20°C or -80°C.[1][13]

-

-

Protocol for DMSO Stock:

-

Dissolve this compound salt powder directly in high-purity DMSO to the desired concentration.[6]

-

Aliquot and store at -20°C, protected from light and moisture.

-

Analytical Quantification: UV-Vis Spectrophotometry

This method is suitable for quantifying folic acid in solutions, such as in fortified salt analysis.[14][15]

-

Methodology:

-

Solvent/Blank: Use 0.1 M sodium carbonate or 0.1 M NaOH solution as the solvent and for the blank measurement.[11][15]

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound salt with known concentrations (e.g., 1-25 µg/mL) in the chosen solvent.[15]

-

Sample Preparation: Dissolve the unknown sample in the solvent, ensuring the final concentration falls within the range of the standard curve. This may require dilution.

-

Measurement: Measure the absorbance of the standards and the sample using a UV-Vis spectrophotometer. Folic acid has three absorbance maxima at approximately 256 nm, 283 nm, and 365 nm. The peak at 283 nm or 285 nm is often selected for quantification.[11][14]

-

Quantification: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation from the curve to calculate the concentration of the unknown sample.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and sensitive method for quantification, particularly in complex matrices. The following is based on the USP monograph for Folic Acid Tablets.[16]

-

Methodology:

-

Column: C18 (RP-18) end-capped column.

-

Mobile Phase: A buffered aqueous solution. For example: 35.1 g of sodium perchlorate and 1.40 g of monobasic potassium phosphate in 1 L of water, with 40 mL of methanol. Adjust pH to 7.2 with 1 N potassium hydroxide.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 283 nm).

-

Standard Preparation: Prepare a standard solution of USP Folic Acid Reference Standard (RS) in the mobile phase or an appropriate diluent.

-

Sample Preparation: Dissolve the sample containing this compound salt in the diluent, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Analysis: Compare the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration.

-

Storage and Handling

Proper storage is crucial to maintain the integrity and activity of this compound salt.

| Condition | Powder | Stock Solution (Aqueous/DMSO) |

| Short-Term | 0 - 4°C (days to weeks) | -20°C (1 month) |

| Long-Term | -20°C (months to years) | -80°C (6 months) |

| Protection | Store in a dry, dark place. | Store in light-protecting aliquots to avoid freeze-thaw cycles. |

References for Storage Table:[1][6][7][13]

References

- 1. Buy this compound | 6484-89-5 | >98% [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Folate - Wikipedia [en.wikipedia.org]

- 5. Sodium Folate [drugfuture.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound | C19H18N7NaO6 | CID 135565736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]

- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A spectrophotometric method for determining the amount of folic acid in fortified salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. USP Dissolution Method for Folic Acid [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Sodium Folate in Aqueous Solution

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium folate (Na-FA) in aqueous solutions. Sodium folate, the salt form of folic acid (Vitamin B9), is a critical molecule in various biological processes and a key targeting ligand in advanced drug delivery systems. Understanding its behavior in aqueous environments is paramount for its effective application in research and pharmaceutical development. This document details its solubility, stability, aggregation phenomena, and spectroscopic characteristics, supported by structured data tables, detailed experimental protocols, and clear visual diagrams.

Core Physicochemical Properties

The behavior of sodium folate in an aqueous solution is intrinsically linked to the properties of its parent molecule, folic acid. Folic acid is a polyprotic acid, and its solubility, stability, and spectroscopic characteristics are highly dependent on the pH of the medium. Sodium folate is generally more soluble than folic acid, particularly at neutral and acidic pH, due to the deprotonation of one of the carboxylic acid groups.[1]

Solubility and pH-Dependence

Folic acid's aqueous solubility is very low, particularly in acidic conditions, but increases significantly in neutral to alkaline solutions where its carboxylic acid groups are deprotonated.[2][3][4] The solubility of folic acid in water is approximately 1.6 mg/L (or 0.0016 mg/mL) at 25°C.[5][6] However, this value increases dramatically with pH.[2][4] Sodium folate, being a salt, exhibits higher initial solubility.

Table 1: Solubility of Folic Acid at Various pH Values

| pH | Solubility | Reference |

|---|---|---|

| < 5 | Almost insoluble | [7] |

| 7.0 | 183 times higher than at pH 1.0 | [4] |

| > 5 | Significantly increased solubility | [2] |

| 4.0-4.8 | pH of a 1 g / 10 mL aqueous suspension | [8] |

| 6.5-8.0 | pH of solutions made with NaHCO₃ |[8] |

pKa Values and Ionization States

The pH-dependent behavior of folate is governed by its multiple ionizable groups. The molecule has several pKa values corresponding to the protonation of the pteridine ring, the p-aminobenzoic acid moiety, and the two carboxylic acid groups of the glutamate residue. The specific protonation sites can vary, but the overall charge of the molecule changes significantly across the pH spectrum.

Table 2: Reported pKa Values for Folic Acid

| pKa Value | Corresponding Group (Probable Assignment) | Reference(s) |

|---|---|---|

| ~2.3 - 2.5 | Pteridine Ring (N1) | [9] |

| ~3.4 - 3.5 | α-Carboxylic Acid (Glutamate) | [8][9] |

| ~4.3 - 4.8 | γ-Carboxylic Acid (Glutamate) | [8][9] |

| ~8.0 | Pteridine Ring (N3-H/CO) |[9] |

At physiological pH (~7.4), the carboxylic acid groups are deprotonated, making the molecule anionic. The different ionization states of folate at varying pH levels are illustrated in the diagram below.

Caption: Logical flow of folate deprotonation as pH increases.

Stability in Aqueous Solution

Folates are known to be sensitive molecules, with their stability influenced by temperature, pH, light, and oxygen.[10]

-

pH: Folates generally exhibit the highest stability at neutral or slightly alkaline pH (pH 7-9).[11][12] Stability tends to decrease in acidic conditions, particularly for reduced folates like tetrahydrofolate.[12][13]

-

Temperature: Thermal degradation is a significant factor, especially at non-neutral pH.[12] Folic acid is generally more thermostable than its reduced derivatives.[11] For instance, folic acid is relatively stable at temperatures below 120°C but degrades at higher temperatures, with the degradation rate being faster at acidic pH.[12]

-

Light: Folate solutions are photolabile and can be inactivated by UV light, necessitating storage in dark or amber containers.[3]

-

Oxidation: Folates are susceptible to oxidation. The use of antioxidants, such as ascorbic acid, is common to prevent degradation during sample preparation and analysis.[10]

Aggregation and Self-Assembly

While not a classical amphiphilic surfactant, folic acid and its salts can exhibit self-association or aggregation in aqueous solutions, particularly at higher concentrations in alkaline environments.[7][14] This behavior is important in the context of drug delivery, where folate is often conjugated to nanoparticles or liposomes. The concentration at which this self-assembly begins is known as the Critical Aggregation Concentration (CAC). A distinct CAC value for sodium folate is not well-established in the literature, but its tendency to associate can be investigated using standard techniques.

Spectroscopic Properties

Sodium folate has a characteristic UV-Visible absorption spectrum that is useful for its quantification. The spectrum typically shows three main absorption maxima, the positions of which can shift slightly with pH due to the different ionization states of the molecule.

Table 3: UV-Visible Spectroscopic Data for Folate

| Condition (Solvent/pH) | Absorption Maxima (λmax) in nm | Reference(s) |

|---|---|---|

| pH 13 | 256, 283, 368 | [5] |

| 0.1 M Sodium Carbonate | 256, 283, 366 | [15] |

| General | 198, 288 |[16] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for characterizing the physicochemical properties of sodium folate. The following sections describe standard protocols for key experiments.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[17]

Methodology:

-

Preparation: Prepare a series of buffer solutions at desired pH values.

-

Addition of Solute: Add an excess amount of sodium folate solid to vials containing the buffer solutions. Ensure undissolved solid remains to confirm saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of sodium folate in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[17][18] Construct a calibration curve with standards of known concentration to determine the solubility.

Caption: Experimental workflow for the shake-flask solubility test.

Protocol for pKa Determination (Spectrophotometric Titration)

This method relies on the change in the UV-Vis absorbance spectrum of folate as its ionization state changes with pH.

Methodology:

-

Solution Preparation: Prepare a stock solution of sodium folate in deionized water. Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

-

Sample Preparation: For each pH value, mix a fixed volume of the folate stock solution with a buffer to a constant final volume.

-

Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 220-450 nm) for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (one that shows significant change with pH) against the pH of the solution.

-

pKa Calculation: The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the midpoint of the transition in the curve. Mathematical fitting using appropriate equations (e.g., Henderson-Hasselbalch) can be used for precise determination.[19]

Protocol for Critical Aggregation Concentration (CAC) Determination

Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method to detect the formation of aggregates in solution.[20][21]

Methodology:

-

Stock Solutions: Prepare a concentrated stock solution of sodium folate in the desired aqueous buffer. Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of vials. To each vial, add a small aliquot of the pyrene stock solution and evaporate the solvent completely. Then, add the aqueous buffer to create a constant, low concentration of pyrene (e.g., 1 µM).

-

Titration: Add increasing amounts of the sodium folate stock solution to the vials to create a range of folate concentrations, both below and above the expected CAC.

-

Fluorescence Measurement: After incubation, measure the fluorescence emission spectrum of pyrene (e.g., excitation at ~335 nm).

-

Data Analysis: Determine the ratio of the intensity of the first vibrational peak (I₁) to the third vibrational peak (I₃) of the pyrene emission spectrum. Plot the I₁/I₃ ratio as a function of the logarithm of the sodium folate concentration.

-

CAC Determination: The plot will show a sharp decrease in the I₁/I₃ ratio as pyrene moves from the polar aqueous environment to the non-polar core of the folate aggregates. The CAC is determined from the inflection point of this curve.[20][21]

Caption: Workflow for determining Critical Aggregation Concentration.

Biological Interaction: Folate Receptor-Mediated Endocytosis

For drug development professionals, a key aspect of sodium folate is its role as a targeting ligand. Many cancer cells overexpress the folate receptor (FR).[22] Folate and folate-conjugated drugs or nanoparticles can bind to this receptor with high affinity and be internalized by the cell through a process called receptor-mediated endocytosis.[23][24]

The key steps are:

-

Binding: The folate conjugate binds to the folate receptor on the cell surface.[24]

-

Internalization: The cell membrane invaginates, forming an endosome that encapsulates the receptor-ligand complex.[24]

-

Acidification: The endosome acidifies (to ~pH 5), which induces a conformational change in the receptor, causing the release of the folate conjugate.[23][24]

-

Recycling: The folate receptor is then recycled back to the cell surface to bind more ligands.[24]

Caption: Pathway of cellular uptake via the folate receptor.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Folic acid CAS#: 59-30-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sj.ctu.edu.vn [sj.ctu.edu.vn]

- 13. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solubility of folic acid and protonation of folate in NaCl at different concentrations, even in physiological solution - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UV-Vis Spectrum of Folic Acid | SIELC Technologies [sielc.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 23. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Integral Role of Sodium Folate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, a water-soluble B vitamin, is a cornerstone of cellular metabolism, primarily through its participation in one-carbon transfer reactions. As the biologically active form, sodium folate and its derivatives are indispensable for a multitude of physiological processes, including the biosynthesis of nucleotides, regulation of methylation reactions, and amino acid homeostasis. This technical guide provides an in-depth exploration of the pivotal role of sodium folate in one-carbon metabolism, detailing the core biochemical pathways, presenting quantitative data, outlining key experimental methodologies, and visualizing the intricate molecular interactions. A comprehensive understanding of these mechanisms is critical for researchers in cellular biology, scientists developing novel therapeutics, and professionals in drug development targeting pathways reliant on folate metabolism.

Introduction to Folate and One-Carbon Metabolism

Folate, existing in various forms, functions as a carrier of single-carbon units at different oxidation states. These one-carbon units are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA, as well as for the methylation of a wide range of substrates, including DNA, RNA, proteins, and lipids. The network of interconnected biochemical pathways that facilitate the transfer of these one-carbon units is collectively known as one-carbon metabolism. This metabolic network is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus.

Sodium folate, a salt form of folic acid, is a synthetic, oxidized form of folate that is readily absorbed and converted into its biologically active, reduced form, tetrahydrofolate (THF), within the cell. THF and its derivatives are the central coenzymes in one-carbon metabolism.

The Folate Cycle: The Hub of One-Carbon Metabolism

The folate cycle is a series of enzymatic reactions that interconvert various folate derivatives, thereby providing the necessary one-carbon units for various biosynthetic pathways.

Cellular Uptake and Activation of Folate

Dietary folates are absorbed in the small intestine and transported into cells primarily via three mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ). Once inside the cell, folic acid undergoes a two-step reduction to dihydrofolate (DHF) and then to the active tetrahydrofolate (THF), a reaction catalyzed by dihydrofolate reductase (DHFR) .

Key Reactions and Enzymes of the Folate Cycle

The central reactions of the folate cycle involve the acceptance, chemical modification, and donation of one-carbon units by THF. The key enzymes and their functions are summarized in the table below.

| Enzyme | Abbreviation | EC Number | Function |

| Dihydrofolate Reductase | DHFR | 1.5.1.3 | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the coenzyme. |

| Serine Hydroxymethyltransferase | SHMT | 2.1.2.1 | Catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). |

| Methylenetetrahydrofolate Dehydrogenase | MTHFD | 1.5.1.5 | Catalyzes the reversible oxidation of 5,10-CH2-THF to 5,10-methenyltetrahydrofolate (5,10-CH=THF). |

| Methenyltetrahydrofolate Cyclohydrolase | MTHFC | 3.5.4.9 | Catalyzes the reversible hydrolysis of 5,10-CH=THF to 10-formyltetrahydrofolate (10-CHO-THF). |

| Formyltetrahydrofolate Synthetase | MTHFS | 6.3.4.3 | Catalyzes the ATP-dependent conversion of THF and formate to 10-CHO-THF. |

| Methylenetetrahydrofolate Reductase | MTHFR | 1.5.1.20 | Catalyzes the irreversible reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF). |

| Methionine Synthase | MTR | 2.1.1.13 | Catalyzes the transfer of a methyl group from 5-CH3-THF to homocysteine, regenerating methionine and THF. Requires Vitamin B12 as a cofactor. |

| Folylpolyglutamate Synthetase | FPGS | 6.3.2.17 | Adds glutamate residues to folate monoglutamates, which enhances cellular retention and increases affinity for folate-dependent enzymes. |

| Gamma-Glutamyl Hydrolase | GGH | 3.4.19.9 | Removes glutamate residues from folylpolyglutamates, facilitating folate efflux from the cell.[1] |

Quantitative Data in Folate Metabolism

The concentrations of folate derivatives and the kinetic properties of the enzymes involved are crucial for understanding the regulation and flux of one-carbon metabolism.

Plasma Concentrations of Folate Vitamers

The table below summarizes typical concentration ranges of various folate forms in human plasma. These values can vary based on dietary intake, genetic factors, and disease states.

| Folate Vitamer | Typical Plasma Concentration Range (nmol/L) |

| 5-Methyltetrahydrofolate (5-CH3-THF) | 5 - 50 |

| Folic Acid (FA) | < 2.5 |

| Tetrahydrofolate (THF) | < 1.0 |

| 5-Formyltetrahydrofolate (5-CHO-THF) | < 1.0 |

| 5,10-Methenyltetrahydrofolate (5,10-CH=THF) | < 0.5 |

Kinetic Parameters of Key Folate-Metabolizing Enzymes

The kinetic properties of enzymes in the folate pathway determine the rate of metabolic flux. The table below presents representative Michaelis-Menten constants (Km) for key enzymes.

| Enzyme | Substrate | Km (µM) |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | 0.1 - 5 |

| NADPH | 1 - 10 | |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 5 - 50 |

| NADPH | 10 - 100 | |

| Methionine Synthase (MTR) | 5-Methyl-THF | 20 - 100 |

| Homocysteine | 1 - 20 |

Experimental Protocols

A variety of experimental techniques are employed to study folate metabolism. Detailed protocols for some of the key assays are provided below.

Microbiological Assay for Total Folate

This assay relies on the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus, which is proportional to the amount of folate in the sample.

Materials:

-

Folate assay medium (folate-free)

-

Lactobacillus rhamnosus (ATCC 7469) culture

-

Folic acid standard solution

-

Ascorbic acid solution (1% w/v)

-

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplates

-

Microplate reader (600 nm)

Procedure:

-

Sample Preparation:

-

For serum/plasma: Dilute the sample with ascorbic acid solution to protect labile folates.

-

For red blood cells: Lyse washed red blood cells in ascorbic acid solution to release intracellular folates.

-

For tissues: Homogenize the tissue in phosphate buffer containing ascorbic acid.

-

-

Standard Curve Preparation: Prepare a series of dilutions of the folic acid standard in the assay medium.

-

Inoculation: Inoculate the folate assay medium with a standardized suspension of Lactobacillus rhamnosus.

-

Assay Setup: In a 96-well plate, add the prepared samples and standards to the inoculated medium. Include a blank control (uninoculated medium) and a zero-folate control (inoculated medium without added folate).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the turbidity (optical density) at 600 nm using a microplate reader.

-

Calculation: Construct a standard curve by plotting the optical density against the known folic acid concentrations. Determine the folate concentration in the samples by interpolating their optical density values on the standard curve.

LC-MS/MS for Quantification of Folate Vitamers

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of different folate derivatives.[2][3][4]

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reversed-phase HPLC column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Folate vitamer standards (5-CH3-THF, FA, THF, etc.)

-

Stable isotope-labeled internal standards

-

Solid-phase extraction (SPE) cartridges (e.g., phenyl)

-

Ascorbic acid and dithiothreitol (DTT) as antioxidants

Procedure:

-

Sample Preparation:

-

Spike the serum or plasma sample with a mixture of stable isotope-labeled internal standards.

-

Add antioxidants (ascorbic acid, DTT) to prevent folate degradation.

-

Perform protein precipitation with acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then with equilibration buffer (e.g., ammonium acetate).

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the folates with an appropriate solvent mixture (e.g., methanol/acetonitrile with a small amount of acid).

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample onto the LC-MS/MS system.

-

Separate the different folate vitamers using a gradient elution with mobile phases A and B.

-

Detect and quantify the folate vitamers and their corresponding internal standards using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate calibration curves for each folate vitamer by plotting the peak area ratio of the analyte to its internal standard against the concentration.

-

Calculate the concentration of each folate vitamer in the samples based on the calibration curves.

-

Dihydrofolate Reductase (DHFR) Activity Assay

DHFR activity is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6][7][8]

Materials:

-

Spectrophotometer or microplate reader capable of reading at 340 nm

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Cell or tissue lysate

Procedure:

-

Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, NADPH, and the cell or tissue lysate.

-

Initiate Reaction: Start the reaction by adding the DHF solution.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate Activity: The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships within one-carbon metabolism and the experimental procedures used to study it.

Caption: The Folate Cycle and its connection to nucleotide synthesis and the methionine cycle.

Caption: A typical experimental workflow for the quantification of folate vitamers using LC-MS/MS.

Caption: The principle of the spectrophotometric assay for Dihydrofolate Reductase (DHFR) activity.

Conclusion

Sodium folate plays a central and indispensable role in one-carbon metabolism, a network of pathways fundamental to cellular proliferation, maintenance of genomic integrity, and epigenetic regulation. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of the folate cycle is paramount for researchers and clinicians. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for those investigating folate metabolism in both basic research and clinical settings. The continued exploration of this vital metabolic pathway holds significant promise for the development of novel therapeutic strategies for a range of human diseases, including cancer and developmental disorders.

References

- 1. GGH Enzyme, Gamma-Glutamyl Hydrolase - Syd Labs [sydlabs.com]

- 2. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. assaygenie.com [assaygenie.com]

- 6. abcam.com [abcam.com]

- 7. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Nuances: A Technical Guide to Sodium Folate and Folic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the critical distinctions between sodium folate and folic acid, focusing on their chemical structures and the resultant impact on their physicochemical properties and biological activities. A comprehensive understanding of these differences is paramount for researchers and professionals engaged in drug development, nutritional science, and cellular biology.

Core Chemical Structure Differences

Folic acid, a synthetic oxidized form of folate, is the parent compound from which sodium folate is derived. The fundamental chemical structures of both molecules are composed of three key moieties: a pteridine ring, a para-aminobenzoic acid (PABA) molecule, and a glutamic acid residue.

The primary structural distinction lies in the glutamic acid tail. Folic acid possesses two carboxylic acid groups (-COOH) on its glutamate moiety. In sodium folate, one of these carboxylic acid protons is replaced by a sodium ion (Na+), forming a monosodium salt.[1] This seemingly minor alteration has significant implications for the molecule's overall properties.

Chemical Formula and Molecular Weight:

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Folic Acid | C₁₉H₁₉N₇O₆ | 441.40[2][3] |

| Sodium Folate | C₁₉H₁₈N₇NaO₆ | 463.38[6] |

Physicochemical Properties: A Comparative Analysis

The substitution of a proton with a sodium ion significantly influences the physicochemical characteristics of the molecule, most notably its solubility and stability.

Solubility

Folic acid is known for its poor solubility in water, especially in acidic conditions (pH < 5).[7][8] This low solubility can limit its applications in certain formulations. In contrast, sodium folate, being a salt, exhibits significantly higher aqueous solubility.[8] Folic acid is readily soluble in dilute solutions of alkali hydroxides and carbonates, which leads to the formation of its soluble sodium salt.[8]

| Compound | Aqueous Solubility |

| Folic Acid | Very slightly soluble in water[8] |

| Sodium Folate | Readily soluble in water[8] |

Stability

While folic acid is the more oxidized and generally considered the most stable form of folate, its solutions can be sensitive to heat and light.[8][9] Alkaline solutions of folic acid (as sodium folate) are reasonably stable in the dark, but heating can lead to degradation.[10] The stability of both compounds is a critical factor in the formulation of pharmaceuticals and fortified foods.

Bioavailability and Metabolic Fate

The structural differences also translate to variations in bioavailability. While both forms must be metabolized to the active form, 5-methyltetrahydrofolate (5-MTHF), to participate in cellular processes, their initial absorption and conversion pathways differ.[11] Some studies suggest that reduced folate forms, which are structurally more similar to the naturally occurring folates, may have higher bioavailability than folic acid.[12][13]

The metabolic conversion of folic acid to 5-MTHF is a multi-step enzymatic process that can be influenced by genetic polymorphisms, particularly in the methylenetetrahydrofolate reductase (MTHFR) enzyme.[11][14][15][16] Individuals with certain MTHFR gene variants may have a reduced capacity to convert folic acid to its active form.

Experimental Protocols for Differentiation and Analysis

Several analytical techniques can be employed to differentiate and quantify sodium folate and folic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying different folate forms. A common approach involves reversed-phase HPLC coupled with UV or electrochemical detection.[17][18][19]

Illustrative HPLC Protocol:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[18][20]

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile is common.[17][20] The pH of the mobile phase is a critical parameter for achieving good separation.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

-

Detection:

-

UV Detection: Folic acid can be detected by its UV absorbance, typically around 280-290 nm.[21]

-

Electrochemical Detection (ECD): ECD offers high sensitivity for the detection of folates.[17][18]

-

Fluorescence Detection: While folic acid itself is not fluorescent, some of its reduced derivatives are, and post-column derivatization or photolysis can be used to enable fluorescent detection.[21]

-

Workflow for HPLC Analysis of Folates:

Caption: A generalized workflow for the HPLC analysis of folates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide detailed structural information and help differentiate between folic acid and its salts.[22][23][24][25][26] 13C and 15N CP-MAS NMR experiments can reveal differences in the chemical environments of the carbon and nitrogen atoms within the molecules, arising from the deprotonation of the carboxylic acid group in sodium folate.[22][26]

Key Observables in NMR:

-

Chemical Shifts: The deprotonation and presence of the sodium ion in sodium folate will lead to changes in the chemical shifts of the carbon and nitrogen nuclei in the glutamic acid moiety compared to folic acid.

-

Spin-Lattice Relaxation Times (T1): Differences in molecular dynamics between the two compounds can be probed by measuring T1 relaxation times.

Role in One-Carbon Metabolism

Both sodium folate and folic acid, after conversion to their active form (5-MTHF), play a vital role as coenzymes in one-carbon metabolism.[1][2][3][4][6][27][28] This metabolic network is crucial for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA and other molecules, and the metabolism of amino acids.[1][2][3][4][6][27][28]

Simplified One-Carbon Metabolism Pathway:

Caption: The central role of folate in one-carbon metabolism.

Key Enzymes:

-

DHFR (Dihydrofolate Reductase): Reduces folic acid and dihydrofolate.[5]

-

SHMT (Serine Hydroxymethyltransferase): Converts THF to 5,10-methylene-THF.

-

MTHFR (Methylenetetrahydrofolate Reductase): Converts 5,10-methylene-THF to 5-methyl-THF.[11][14][15][16][29]

-

MS (Methionine Synthase): Uses 5-methyl-THF to convert homocysteine to methionine.

Conclusion

The distinction between sodium folate and folic acid extends beyond a simple salt formation. The presence of the sodium ion in sodium folate significantly enhances its aqueous solubility, a property of considerable importance in pharmaceutical and food technology applications. While both compounds are precursors to the biologically active 5-MTHF, their differing physicochemical properties and potential variations in bioavailability necessitate careful consideration in research and product development. A thorough understanding of their individual characteristics, coupled with robust analytical methodologies, is essential for optimizing their use in promoting human health.

References

- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. One-Carbon Metabolism Micronutrients – Human Nutrition [open.oregonstate.education]

- 4. Folate - Wikipedia [en.wikipedia.org]

- 5. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FOLIC ACID [dailymed.nlm.nih.gov]

- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mareawellness.com [mareawellness.com]

- 12. Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Folate Insufficiency Due to MTHFR Deficiency Is Bypassed by 5-Methyltetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. naturalchemist.com.au [naturalchemist.com.au]

- 16. mygenefood.com [mygenefood.com]

- 17. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Folic acid and sodium folate salts: Thermal behavior and spectroscopic (IR, Raman, and solid-state 13C NMR) characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An atomic resolution description of folic acid using solid state NMR measurements - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. An atomic resolution description of folic acid using solid state NMR measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. metabolicsupportuk.org [metabolicsupportuk.org]

The Discovery and Scientific Journey of Folate Sodium in Nutritional Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific elucidation of folate in nutritional science, with a specific focus on its sodium salt form. It details the pivotal experiments that established its role in human health, outlines the intricate biochemical pathways it governs, and presents key quantitative data and experimental methodologies for the scientific professional. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of folate's journey from a mysterious nutritional factor to an essential tool in public health and therapeutics.

Introduction

Folate, a water-soluble B vitamin (B9), is a fundamentally essential nutrient for numerous physiological processes, most notably DNA synthesis, repair, and methylation.[1] Its deficiency is implicated in a range of pathologies, including megaloblastic anemia and severe congenital abnormalities.[1] The synthetic, oxidized form, folic acid, and its more soluble sodium salt, have become cornerstones of nutritional supplementation and food fortification programs worldwide. This guide traces the scientific milestones that unveiled the critical importance of this vitamin.

The Historical Unraveling of a Vital Nutrient

The story of folate is one of careful observation, meticulous experimentation, and international scientific collaboration. It began with the quest to understand a debilitating anemia affecting pregnant women in the early 20th century.

The "Wills Factor" and the Dawn of Discovery

In the late 1920s and early 1930s, Dr. Lucy Wills, a British hematologist, investigated a severe form of megaloblastic anemia prevalent among pregnant textile workers in Bombay, India.[2][3] Her pioneering work, published in 1931, identified a nutritional deficiency as the cause. She observed that the anemia could be reversed with a yeast extract, a substance she termed the "Wills Factor."[3] This marked the first crucial step toward the discovery of folate.

Isolation, Characterization, and Synthesis

Following Wills' discovery, the scientific community embarked on a race to isolate and identify this unknown hematopoietic factor. Over the next decade, various research groups identified similar factors from different sources, giving them names like "vitamin M" (from monkey studies) and "vitamin Bc" (from chick studies). The term "folic acid" was first used in 1941 by Mitchell, Snell, and Williams, who isolated a growth factor for Lactobacillus casei from spinach leaves (from the Latin folium, meaning leaf).

The culmination of this research came in 1945 when a team at Lederle Laboratories, led by Dr. Yellapragada Subbarao and including Dr. Robert Stokstad, successfully synthesized pteroyl-L-glutamic acid, the chemical structure of what we now know as folic acid. This breakthrough allowed for the large-scale production of the vitamin for research and clinical use.

Pivotal Experimental Evidence

Two key sets of experimental findings firmly established the indispensable role of folate in human health: Dr. Lucy Wills' initial studies on megaloblastic anemia and the landmark Medical Research Council (MRC) Vitamin Study on neural tube defects.

Dr. Lucy Wills' 1931 Study on Megaloblastic Anemia

Experimental Protocol:

-

Objective: To investigate the therapeutic effect of a yeast extract (Marmite) on macrocytic anemia in pregnant women.

-

Study Population: Pregnant women in Bombay, India, presenting with severe macrocytic anemia.

-

Intervention: Administration of a commercially available yeast extract (Marmite). The exact dosage varied but was typically around one teaspoonful daily.

-

Data Collection: Regular monitoring of hematological parameters, including red blood cell (RBC) count and hemoglobin (Hb) levels.

-

Key Outcome: A significant improvement in the anemic condition of the patients following treatment with the yeast extract.

Quantitative Data:

The following table summarizes the hematological response in a representative case from Dr. Wills' 1931 publication.

| Day of Treatment | Hemoglobin (%) | Red Blood Cells (millions/mm³) |

| 1 | 34 | 1.30 |

| 11 | 41 | 2.56 |

Data extracted from a representative case in Wills, L. (1931). Treatment of 'pernicious anaemia of pregnancy' and 'tropical anaemia.' with special reference to yeast extract as a curative agent. British Medical Journal, 1(3676), 1059–1064.[3][4][5][6]

The Medical Research Council (MRC) Vitamin Study (1991)

This large-scale, randomized, double-blind, international study provided conclusive evidence for the role of folic acid in preventing neural tube defects (NTDs).[7][8]

Experimental Protocol:

-

Objective: To determine if periconceptional supplementation with folic acid, other vitamins, or both, could prevent the recurrence of NTDs.[7][8]

-

Study Population: 1,817 women at high risk for an NTD-affected pregnancy (having had a previous NTD-affected pregnancy).[7]

-

Study Design: A 2x2 factorial design with four treatment groups:

-

Folic acid (4 mg/day)

-

Multivitamins (Vitamins A, D, B1, B2, B6, C, and Nicotinamide)

-

Folic acid and multivitamins

-

Placebo (minerals only)[9]

-

-

Intervention Period: From before conception until the 12th week of pregnancy.[9]

-

Outcome Assessment: Diagnosis of NTDs (anencephaly, spina bifida, encephalocele) through prenatal screening or examination at birth.[7]

-

Statistical Analysis: The primary analysis was based on the "intention-to-treat" principle, comparing all pregnancies in the folic acid-allocated groups with those in the non-folic acid groups.

Quantitative Data:

| Treatment Group | Number of Pregnancies with Known Outcome | Number of NTDs | NTD Rate (%) |

| Folic Acid (with or without multivitamins) | 593 | 6 | 1.0 |

| No Folic Acid (with or without multivitamins) | 602 | 21 | 3.5 |

Data from the MRC Vitamin Study Research Group (1991). Prevention of neural tube defects: results of the Medical Research Council Vitamin Study. The Lancet, 338(8760), 131-137.[7][8][9]

The study demonstrated a 72% protective effect of folic acid supplementation against the recurrence of NTDs (Relative Risk 0.28, 95% Confidence Interval 0.12-0.71).[7]

Biochemical Pathways and Mechanism of Action

Folate's biological activity is mediated by its conversion to various coenzyme forms, primarily tetrahydrofolate (THF). These coenzymes are crucial for one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides and for the methylation of various biomolecules.

The Folate Cycle

Dietary folates are absorbed and converted to THF. THF then acts as an acceptor and donor of one-carbon units in different oxidation states (formyl, methenyl, methylene, and methyl). Key enzymes in this cycle include dihydrofolate reductase (DHFR), serine hydroxymethyltransferase (SHMT), and methylenetetrahydrofolate reductase (MTHFR).

The Methionine Cycle

The folate cycle is intricately linked to the methionine cycle. 5-methyltetrahydrofolate, a product of the folate cycle, donates its methyl group to homocysteine to regenerate methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.

Sodium Folate: Synthesis and Properties

Folic acid is sparingly soluble in water, which can limit its use in certain pharmaceutical preparations. The sodium salt of folic acid, sodium folate, is significantly more water-soluble, making it a preferred form for liquid formulations and intravenous solutions.

Laboratory Synthesis of Sodium Folate

Principle: Folic acid is a weak acid and will react with a strong base, such as sodium hydroxide, to form its corresponding salt, sodium folate.

Experimental Protocol:

-

Dissolution: Suspend a known quantity of folic acid in deionized water.

-

Titration: Slowly add a standardized solution of sodium hydroxide (e.g., 1 M NaOH) to the folic acid suspension with constant stirring.

-

Endpoint Determination: Monitor the pH of the solution. The endpoint is reached when all the folic acid has dissolved and the pH stabilizes in the neutral to slightly alkaline range (pH 7-8).

-

Isolation (Optional): The resulting aqueous solution of sodium folate can be used directly, or the sodium folate can be isolated as a solid by lyophilization (freeze-drying).

Logical Workflow for Sodium Folate Synthesis:

Conclusion

The discovery and elucidation of folate's role in nutritional science is a testament to the power of the scientific method. From Dr. Lucy Wills' initial observations to the large-scale clinical trials that confirmed its public health importance, the journey of folate has transformed our understanding of maternal and child health. The development of stable, bioavailable forms like folic acid and its sodium salt has enabled effective food fortification and supplementation strategies that have saved countless lives and prevented debilitating birth defects. Continued research into the intricate mechanisms of folate metabolism holds promise for further advancements in personalized nutrition and therapeutic interventions.

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Nutrition Classics. British Medical Journal 1:1059-64, 1931. Treatment of "pernicious anaemia of pregnancy" and "tropical anaemia" with special reference to yeast extract as a curative agent. By Lucy Wills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Anemia during Pregnancy (1931), by Lucy Wills | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. TREATMENT OF "PERNICIOUS ANAEMIA OF PREGNANCY" AND "TROPICAL ANAEMIA" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of "pernicious anaemia of pregnancy" and "tropical anaemia" with special reference to yeast extract as a curative agent. 1931 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Prevention of neural tube defects: results of the Medical Research Council Vitamin Study. MRC Vitamin Study Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of neural tube defects: Results of the Medical Research Council Vitamin Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Lancet 1991; 338:8760:131-137 [sjsu.edu]

A Technical Guide to the Bioavailability of Different Folate Sodium Forms

For Researchers, Scientists, and Drug Development Professionals

Folate, an essential B-vitamin, is critical for numerous physiological processes, including DNA synthesis, methylation, and cellular division. Its supplementation is particularly crucial in preconception and pregnancy to prevent neural tube defects. While synthetic folic acid has historically been the standard for supplementation and food fortification, newer forms, such as the sodium salt of L-5-methyltetrahydrofolate (L-5-MTHF-Na), are gaining prominence due to potential advantages in bioavailability and metabolism. This guide provides an in-depth comparison of the bioavailability of these folate forms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Metabolic Pathways: Folic Acid vs. L-5-Methyltetrahydrofolate (L-5-MTHF)

The fundamental difference in the bioavailability between folic acid and L-5-MTHF lies in their metabolic pathways. Folic acid is a synthetic, oxidized molecule that has no biological function until it is metabolized into its active form.[1] This multi-step conversion primarily occurs in the liver and involves the enzyme dihydrofolate reductase (DHFR).[1][2] In contrast, L-5-MTHF is the primary biologically active form of folate found in circulation and is directly available for cellular uptake and use, bypassing the need for enzymatic reduction.[1][3][4]

This metabolic distinction is significant. The activity of the DHFR enzyme can be a rate-limiting step, and high intakes of folic acid can lead to the presence of unmetabolized folic acid (UMFA) in the bloodstream, the long-term consequences of which are still under investigation.[5] Furthermore, common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme can impair the final conversion step to L-5-MTHF, making folic acid supplementation less effective for a substantial portion of the population.[2][6] Supplementation with L-5-MTHF circumvents these metabolic hurdles.[2]

References

- 1. gmr.scholasticahq.com [gmr.scholasticahq.com]

- 2. rheumaterx.com [rheumaterx.com]

- 3. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Sodium Folate in Mammalian Cells: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic journey of sodium folate within mammalian cells. From its initial transport across the cell membrane to its critical role as a cofactor in one-carbon metabolism, this document details the intricate biochemical processes involved. The information presented is curated to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the fundamental pathways that are often targeted in therapeutic interventions.

Cellular Uptake and Transport of Folate

The journey of folate begins with its transport into the cell, a process mediated by several distinct carrier systems. The primary transporters involved are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs).[1][2][3][4][5] Each of these transporters exhibits unique characteristics in terms of substrate affinity, pH dependence, and tissue distribution, which collectively regulate folate homeostasis.

The Reduced Folate Carrier (RFC) , encoded by the SLC19A1 gene, is a major route for folate delivery to systemic tissues at neutral pH.[1][3] It functions as an organic anion antiporter, utilizing the organic phosphate gradient to drive folate uptake.[1] In contrast, the Proton-Coupled Folate Transporter (PCFT) , encoded by SLC46A1, is the primary transporter for folate absorption in the small intestine, functioning optimally at an acidic pH.[1][2] Loss-of-function mutations in the PCFT gene lead to hereditary folate malabsorption.[1] Folate Receptors (FRα and FRβ) are high-affinity binding proteins that internalize folates via endocytosis.[3][4]

| Transporter | Gene | Optimal pH | Affinity (Km/Kd) | Primary Location/Role |

| Reduced Folate Carrier (RFC) | SLC19A1 | Neutral | 3-7 µM for reduced folates | Major transporter in systemic tissues |

| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | Acidic (5.5-6.0) | ~1-5 µM for reduced folates | Intestinal absorption |

| Folate Receptors (FRα, FRβ) | FOLR1, FOLR2 | Neutral to mildly acidic | 1-10 nM (Kd) for folic acid | High-affinity uptake, tissue-specific expression |

Below is a diagram illustrating the cellular uptake pathways for folate.

Intracellular Activation: The Dihydrofolate Reductase Pathway

Upon entering the cell, folic acid, the synthetic form of folate, has no cofactor activity and must be reduced to its biologically active form, tetrahydrofolate (THF).[6] This reduction is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR) , with each step requiring a molecule of NADPH as a hydride donor.[7][8][9][10]

-

Folic Acid → Dihydrofolate (DHF)

-

Dihydrofolate (DHF) → Tetrahydrofolate (THF)

DHFR is a critical enzyme for maintaining the intracellular pool of THF, which is essential for a variety of metabolic processes.[7][11] The activity of DHFR is a key target for several anticancer drugs, such as methotrexate, which act as competitive inhibitors.[7][11] The kinetic properties of DHFR have been extensively studied, revealing a complex mechanism involving conformational changes.[12]

| Enzyme | Reaction | Cofactor | Human Liver Activity (vs. Rat) |

| Dihydrofolate Reductase (DHFR) | Folic Acid → DHF → THF | NADPH | <2% of rat liver activity[6] |

| Kinetic Parameters of DHFR | Value | Organism/Conditions |

| Km for DHF | 0.3 µM | Drosophila melanogaster[13] |

| Km for NADPH | 5.2 µM | Drosophila melanogaster[13] |

| kcat | 31.5 s-1 | Streptococcus pneumoniae (pH 7.0)[14] |

The following diagram depicts the enzymatic reduction of folic acid to tetrahydrofolate.

Polyglutamylation: Intracellular Retention and Cofactor Activation

To be retained within the cell and to function effectively as a cofactor, THF and its derivatives undergo polyglutamylation. This process, catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS) , involves the sequential addition of glutamate residues to the folate molecule.[15][16] Polyglutamylation increases the intracellular concentration of folates and enhances their affinity for enzymes involved in one-carbon metabolism.[17] The chain length of the polyglutamate tail can vary, with hexaglutamates and heptaglutamates being major forms in human fibroblasts.[18][19]

The extent of polyglutamylation is dependent on the activity of FPGS and the concentration of folate.[15] At high folate concentrations, competition for FPGS can limit the extent of polyglutamylation.[15]

One-Carbon Metabolism: The Central Role of Tetrahydrofolate

Tetrahydrofolate and its derivatives are central to one-carbon metabolism , a network of interconnected biosynthetic pathways that are compartmentalized within the cytoplasm, mitochondria, and nucleus.[20] These pathways are crucial for the synthesis of purines, thymidylate, and the remethylation of homocysteine to methionine.[20][21]

The one-carbon units, which exist at different oxidation states (formyl, methylene, methyl), are carried by THF at the N5 and/or N10 positions.[10] The major source of these one-carbon units is the amino acid serine.[22]

Key THF derivatives and their roles include:

-

5,10-Methylene-THF : A substrate for thymidylate synthase in the synthesis of dTMP from dUMP.[8]

-

10-Formyl-THF : Donates carbon atoms for the C2 and C8 positions of the purine ring in de novo purine synthesis.[21]

-

5-Methyl-THF : The primary circulating form of folate, which donates a methyl group for the conversion of homocysteine to methionine.[22]

The interconversion of these THF derivatives is catalyzed by a series of enzymes, including serine hydroxymethyltransferase (SHMT), methylenetetrahydrofolate dehydrogenase (MTHFD), and methylenetetrahydrofolate reductase (MTHFR).

The following diagram illustrates the central pathways of one-carbon metabolism.

References

- 1. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption and blood/cellular transport of folate and cobalamin: pharmacokinetic and physiological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for recognition and transport of folic acid in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. Folate - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. USMLE / COMLEX - Step 1: Tetrahydrofolate (THF) & S-Adenosylmethionine (SAM) | ditki medical & biological sciences [ditki.com]

- 11. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of folate and one-carbon metabolism in mammalian cells. II. Effect of folylpoly-gamma-glutamate synthetase substrate specificity and level on folate metabolism and folylpoly-gamma-glutamate specificity of metabolic cycles of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 18. Folate derivatives in human cells: studies on normal and 5,10-methylenetetrahydrofolate reductase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of Sodium Folate: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of sodium folate. Detailed methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with key quantitative data summarized for ease of comparison. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing sodium folate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a robust method for the quantitative analysis of sodium folate, based on the principle of light absorption by the pterin ring system.

Quantitative UV-Vis Data for Sodium Folate

The absorption profile of sodium folate is pH-dependent. In a 0.1 M sodium hydroxide solution, it typically exhibits three distinct absorption maxima.[1]

| Parameter | Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference Absorbance |

| λmax 1 | ~256 | ~26,800 | ~0.59[1] |

| λmax 2 | ~283 | ~26,200 | ~0.575[1] |

| λmax 3 | ~365 | ~9,400 | ~0.206[1] |

Note: Molar absorptivity values are estimated based on the molecular weight of sodium folate (~463.38 g/mol ) and reference absorbance values for a specific concentration.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for determining the absorbance spectrum of sodium folate.

Equipment and Materials:

-

Double-beam UV-Vis spectrophotometer

-

Matched 1 cm quartz cuvettes

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Sodium folate reference standard

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Purified water

Procedure:

-

Instrument Preparation: Power on the spectrophotometer and allow the lamps to stabilize for at least 15-30 minutes.

-

Blank Preparation: Fill a clean quartz cuvette with the 0.1 M NaOH solution to serve as the blank.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the sodium folate reference standard.

-

Dissolve the standard in a 100 mL volumetric flask with 0.1 M NaOH to create a stock solution of 100 µg/mL.

-

From the stock solution, prepare a working solution of approximately 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with 0.1 M NaOH.

-

-

Measurement:

-

Set the spectrophotometer to scan a wavelength range of 230 nm to 400 nm.

-

Place the blank cuvette in the reference holder and the sample cuvette (containing the sodium folate working solution) in the sample holder.

-

Perform a baseline correction with the blank solution.

-

Acquire the absorbance spectrum of the sodium folate solution.

-

-

Data Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in sodium folate, providing a molecular fingerprint for the compound.

Characteristic FTIR Absorption Bands for Sodium Folate

The FTIR spectrum of sodium folate is characterized by absorption bands corresponding to its various functional groups. The deprotonation of the carboxylic acid groups in folic acid to form the sodium salt results in characteristic shifts in the carbonyl stretching frequencies.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 (broad) | N-H and O-H stretching | Amine, Amide, and residual water |

| ~1690 | C=O stretching (Amide I) | Pterin ring and p-aminobenzoyl group |

| ~1605 | N-H bending and C=C stretching | Amine and aromatic rings |

| ~1570 | Antisymmetric COO⁻ stretching | Carboxylate (glutamate moiety) |

| ~1480 | C=C stretching | Phenyl and pterin rings[3] |

| ~1400 | Symmetric COO⁻ stretching | Carboxylate (glutamate moiety) |

| ~1220 | C-N stretching | Aromatic amine |

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5][6]

Equipment and Materials:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Infrared lamp or oven

-

Sodium folate sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

Procedure:

-

Sample Preparation:

-

Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove moisture and store in a desiccator.[6]

-

Place approximately 1-2 mg of the sodium folate sample into the agate mortar.

-

Grind the sample to a fine, consistent powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to the pellet die.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5]

-

-

Measurement:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the FTIR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to the reference data for sodium folate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms within the sodium folate molecule.

¹H NMR Spectroscopic Data for Sodium Folate

The following data is based on the spectrum of folic acid in D₂O, which is a close approximation for sodium folate in the same solvent due to the exchange of labile protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.6 | Singlet | H-7 (Pterin ring) |

| ~7.6 | Doublet | H-2', H-6' (p-aminobenzoyl ring) |

| ~6.6 | Doublet | H-3', H-5' (p-aminobenzoyl ring) |

| ~4.5 | Singlet | H-9 (Methylene bridge) |

| ~4.3 | Multiplet | α-CH (Glutamate) |

| ~2.3 | Multiplet | γ-CH₂ (Glutamate) |

| ~2.0 | Multiplet | β-CH₂ (Glutamate) |

¹³C NMR Spectroscopic Data for Sodium Folate

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | Carboxylate Carbons (Glutamate) |

| ~168 | Amide Carbonyl |

| ~165 | C-4 (Pterin ring) |

| ~155 | C-2 (Pterin ring) |

| ~152 | C-8a (Pterin ring) |

| ~150 | C-4' (p-aminobenzoyl ring) |

| ~130 | C-2', C-6' (p-aminobenzoyl ring) |

| ~128 | C-1' (p-aminobenzoyl ring) |

| ~122 | C-6 (Pterin ring) |

| ~112 | C-3', C-5' (p-aminobenzoyl ring) |

| ~55 | α-CH (Glutamate) |

| ~48 | C-9 (Methylene bridge) |

| ~33 | β-CH₂ (Glutamate) |

| ~30 | γ-CH₂ (Glutamate) |

Note: Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.[7][8][9]

Experimental Protocol: NMR Spectroscopy

Equipment and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Sodium folate sample

-

Deuterium oxide (D₂O)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of sodium folate and dissolve it in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 1D proton pulse sequence, often with solvent suppression to attenuate the residual HDO signal.

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[10]

-

Set the relaxation delay (d1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses.[11]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a standard 1D carbon pulse sequence with proton decoupling.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A shorter relaxation delay can often be used.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum (the residual HDO peak at ~4.79 ppm can be used for the ¹H spectrum).

-

Integrate the signals and determine their multiplicities.

-

Assign the peaks to the corresponding nuclei in the sodium folate structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of sodium folate and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

Expected Mass Spectrometric Data for Sodium Folate

In positive ion ESI-MS, sodium folate is expected to be readily observed as its sodium adduct.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₉H₁₉N₇O₆ + H]⁺ | 442.1470 |

| [M+Na]⁺ | [C₁₉H₁₈N₇O₆Na + Na]⁺ | 484.1119 |

| [M-H+2Na]⁺ | [C₁₉H₁₈N₇O₆Na + Na]⁺ | 484.1119 |

M represents the neutral folic acid molecule for the protonated species and the monosodium salt for the sodiated species.

Fragmentation: Tandem MS (MS/MS) of the precursor ions would likely show characteristic fragmentation patterns. A primary fragmentation pathway involves the cleavage of the C9-N10 bond, separating the pterin moiety from the p-aminobenzoylglutamate portion.

Experimental Protocol: LC-MS/MS